molecular formula C7H3Cl3F2O3S B1410635 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1804936-65-9

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1410635
CAS No.: 1804936-65-9
M. Wt: 311.5 g/mol
InChI Key: WFSYZJBIKXALDY-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F2O3S. It is a sulfonyl chloride derivative, characterized by the presence of dichloro and difluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-5-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the reaction is performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also incorporates purification steps, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonic anhydrides under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins or hydroxyl groups on carbohydrates. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the dichloro substitution.

    2,3-Dichloro-5-(trifluoromethoxy)benzenesulfonyl chloride: Similar structure with a trifluoromethoxy group instead of difluoromethoxy.

    2,3-Dichloro-5-(methoxy)benzenesulfonyl chloride: Similar structure with a methoxy group instead of difluoromethoxy.

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both dichloro and difluoromethoxy groups, which impart distinct chemical reactivity and properties. The combination of these substituents enhances the compound’s electrophilicity and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(6(4)9)16(10,13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSYZJBIKXALDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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